3-(Furan-3-yl)prop-2-enal
Overview
Description
3-(Furan-3-yl)prop-2-enal is a chemical compound belonging to the class of aldehydes. It is used in various applications in the chemical industry .
Synthesis Analysis
The synthesis of this compound involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH. This affords products of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters are the reactive electrophilic species in these transformations .Molecular Structure Analysis
The molecular formula of this compound is C7H6O2. For more detailed structural analysis, please refer to the relevant scientific literature or databases.Chemical Reactions Analysis
The chemical reactions involving this compound primarily include hydroarylation of the carbon–carbon double bond of furanic conjugated enones by arenes under superelectrophilic activation .Scientific Research Applications
Crystal Structure Analysis
- Unexpected Reaction Products : A study by Gilardi, Evans, and Zhang (2002) revealed the formation of an unexpected compound, (2E)-3-[(1E)-2-(5-nitroisoxazol-3-yl)vinyloxy]prop-2-enal, during the direct reaction of furan and nitroacetylene. This compound, related to 3-(Furan-3-yl)prop-2-enal, crystallizes in a specific monoclinic space group and forms centrosymmetric planar dimers in stacks of almost-planar parallel layers (Gilardi, Evans, & Zhang, 2002).
Organic Synthesis
- Geminally Activated Nitro Dienes Synthesis : Baichurin et al. (2019) demonstrated the condensation of 3-(furan-2-yl)prop-2-enals with nitro-substituted CH acids, resulting in a series of geminally activated nitro dienes. The study confirms the product structure using NMR and IR spectroscopy (Baichurin et al., 2019).
Photophysical Properties
- Solvent Polarity Effects : Kumari et al. (2017) investigated the absorption and fluorescence characteristics of (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one and related molecules in different solvents. They observed significant solvatochromic effects, indicating a large difference in dipole moment between ground and excited states (Kumari et al., 2017).
Material Science
- LED and Solar Cell Application : Davanagere and Jayarama (2019) synthesized novel chalcone derivatives with furan for potential use in LED and solar cell fabrication. Their study focused on the thermal stability, optical transmittance, and photoluminescence properties of these materials (Davanagere & Jayarama, 2019).
Synthesis of Chalcone Derivatives
- Antioxidant Agents Synthesis : Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of chalcone derivatives and analyzed their antioxidant properties through ADMET, QSAR, and molecular docking studies. These compounds demonstrated potential as antioxidants (Prabakaran et al., 2021).
Antibacterial Activity
- Pyrazole Derivatives Synthesis : Khumar, Ezhilarasi, and Prabha (2018) synthesized novel pyrazole derivatives from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one. These compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018).
Transformation and Reactivity Studies
- Oxidative Furan Dearomatization : Shcherbakov et al. (2021) developed an approach for transforming 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones based on oxidative dearomatization. This method led to unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones (Shcherbakov et al., 2021).
Properties
IUPAC Name |
3-(furan-3-yl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-4-1-2-7-3-5-9-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCWGRHHJZSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705998 | |
Record name | 3-(Furan-3-yl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54355-99-6 | |
Record name | 3-(Furan-3-yl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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